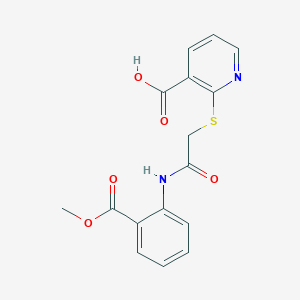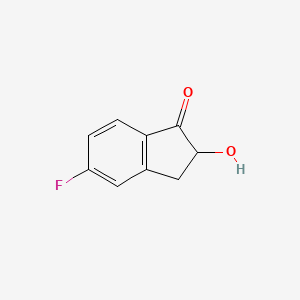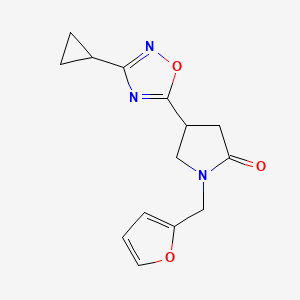![molecular formula C23H20F3NO7 B2679747 propyl 4-({7-[(dimethylcarbamoyl)oxy]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate CAS No. 847364-69-6](/img/structure/B2679747.png)
propyl 4-({7-[(dimethylcarbamoyl)oxy]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl 4-({7-[(dimethylcarbamoyl)oxy]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the trifluoromethyl group and the dimethylcarbamoyl moiety in its structure suggests potential pharmacological properties.
Applications De Recherche Scientifique
Propyl 4-({7-[(dimethylcarbamoyl)oxy]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its pharmacological properties.
Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propyl 4-({7-[(dimethylcarbamoyl)oxy]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate typically involves multiple steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via electrophilic trifluoromethylation using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.
Dimethylcarbamoylation: The dimethylcarbamoyl group can be introduced using dimethylcarbamoyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the chromen-4-one derivative with propyl 4-hydroxybenzoate under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chromen-4-one core, leading to the formation of quinone derivatives.
Reduction: Reduction of the carbonyl groups in the chromen-4-one core can yield dihydro derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Nitro, bromo, or sulfonyl derivatives depending on the substituent introduced.
Mécanisme D'action
The mechanism of action of propyl 4-({7-[(dimethylcarbamoyl)oxy]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Coumarin Derivatives: Compounds like warfarin and dicoumarol, which also contain the chromen-4-one core.
Fluorinated Compounds: Other trifluoromethyl-containing compounds used in medicinal chemistry.
Uniqueness
Propyl 4-({7-[(dimethylcarbamoyl)oxy]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate is unique due to the combination of its structural features, including the trifluoromethyl group, dimethylcarbamoyl moiety, and the ester linkage
Propriétés
IUPAC Name |
propyl 4-[7-(dimethylcarbamoyloxy)-4-oxo-2-(trifluoromethyl)chromen-3-yl]oxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3NO7/c1-4-11-31-21(29)13-5-7-14(8-6-13)32-19-18(28)16-10-9-15(33-22(30)27(2)3)12-17(16)34-20(19)23(24,25)26/h5-10,12H,4,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SILHZRWMRFXZDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)N(C)C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(5-Fluoro-6-methylpyrimidin-4-yl)amino]benzamide](/img/structure/B2679666.png)
![1-[(4-chlorophenyl)methyl]-6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2679668.png)
![2-(3-methoxyphenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide](/img/structure/B2679669.png)


![Ethyl 2-(hydrazinocarbonyl)-3-{[3-(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylate](/img/structure/B2679678.png)
![5-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2679680.png)
![1-(8-{[(3-chlorophenyl)carbamoyl]methoxy}quinolin-2-yl)piperidine-4-carboxamide](/img/structure/B2679682.png)


![N-[(3,4-dimethoxyphenyl)methyl]-4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide](/img/structure/B2679685.png)

